Pyridazine-4-carboxylic Acid
Overview
Description
Pyridazine-4-carboxylic Acid is a derivative of Pyridazine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also the pyridazine analog of Nicotinic Acid .
Synthesis Analysis
Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles were fabricated and characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Molecular Structure Analysis
Pyridazine-4-carboxylic Acid has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 . It contains a six-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles were used as a catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives . It is also used as an electron-withdrawing part into push-pull structures favoring the intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis
Pyridazine-4-carboxylic Acid is a solid at 20 degrees Celsius . .Scientific Research Applications
Drug Discovery and Development
The pyridazine ring, which is a part of Pyridazine-4-carboxylic Acid, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These characteristics can be important in drug-target interactions, making Pyridazine-4-carboxylic Acid a valuable component in drug discovery and development .
Pharmacological Activities
Pyridazine and its derivatives have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . This wide range of activities makes Pyridazine-4-carboxylic Acid a versatile compound in the field of medicinal chemistry .
Molecular Recognition
An application of the pyridazine ring where the unique H-bonding properties are hypothesized to play a role in molecular recognition has been provided by an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded .
Biochemical Reagent
Pyridazine-4-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis of Complex Compounds
Various pyridazinone derivatives, which include Pyridazine-4-carboxylic Acid, have been utilized in the synthesis of various complex compounds . These compounds have exhibited diversified pharmacological activities .
Agrochemical Applications
Various pyridazinone derivatives, including Pyridazine-4-carboxylic Acid, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .
Safety and Hazards
Pyridazine-4-carboxylic Acid may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Relevant Papers Several papers have been published on the topic of Pyridazine-4-carboxylic Acid and its derivatives . These papers cover a wide range of topics, including the synthesis and characterization of Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles , the biological activities of pyridazine and pyridazinone derivatives , and more.
Mechanism of Action
Target of Action
Pyridazine-4-carboxylic Acid, like other pyridazine derivatives, has been shown to interact with a range of biological targets
Mode of Action
Pyridazine derivatives have been shown to interact with their targets in various ways, such as through inhibition or activation . The specific interaction of Pyridazine-4-carboxylic Acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyridazine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of cells
Result of Action
Pyridazine derivatives have been shown to possess various biological properties, such as anti-inflammatory and analgesic effects
properties
IUPAC Name |
pyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIWJONLKBPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375502 | |
Record name | Pyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carboxylic Acid | |
CAS RN |
50681-25-9 | |
Record name | 4-Pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyridazinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can pyridazine-4,5-dicarboxylic acid derivatives be used to synthesize complex heterocyclic compounds?
A1: Yes, pyridazine-4,5-dicarboxylic acid derivatives can act as precursors for various heterocyclic systems. For instance, reacting diethyl pyridazine-4,5-dicarboxylate or its 3,6-dimethyl derivative with o-phenylenediamine yields pyridazino[4,5-c][1,6]benzodiazocine-5,12-dione derivatives. These can be further dehydrated to obtain pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-ones. []
Q2: What is a unique chemical behavior observed in certain pyridazine derivatives?
A2: Research shows that specific pyridazine derivatives, including 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid and its methyl ester, 5-(o-aminophenylcarbamoyl)-3,6,-dimethylpyridazine-4-carboxylic acid, and 5-(2-amino-1,2-dicyanovinylenecarbamoyl)pyridazine-4-carboxylic acid, exhibit ring-chain tautomerism. [] This means they can exist in equilibrium between an open-chain form and a cyclic spiro compound. For example, 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid exists primarily as 3′,4′-dihydro-3′-oxospiro[pyridazine-5(2H),2′(1H)-quinoxaline]-4-carboxylic acid in DMSO solution. [, ]
Q3: What factors influence this ring-chain tautomerism in pyridazine derivatives?
A3: The occurrence of the spirocyclisation and the equilibrium between the open and closed forms are significantly affected by two main factors: the nature of the substituents on the pyridazine ring and the nucleophilicity of the group attached to the phenyl ring. []
Q4: Has the coordination chemistry of pyridazine carboxylic acids been investigated?
A5: Yes, studies have explored the complexation behavior of pyridazine carboxylic acids with various metal ions. For instance, researchers have investigated the structural, spectroscopic, theoretical, and thermal properties of metal complexes formed with pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. [] This research provides valuable insights into the potential applications of these compounds in coordination chemistry and materials science.
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